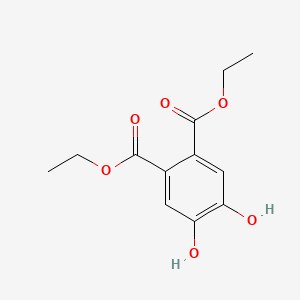
4,5-Dihydroxyphthalic acid diethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Dihydroxyphthalic acid diethyl ester is an organic compound belonging to the class of phthalic acid esters. These esters are widely used in various industrial applications due to their ability to impart flexibility and durability to polymeric materials. The compound is characterized by the presence of two hydroxyl groups and two ester groups attached to a benzene ring, making it a versatile molecule in synthetic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-dihydroxyphthalic acid diethyl ester typically involves the esterification of 4,5-dihydroxyphthalic acid with ethanol. This reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form .
Industrial Production Methods: In an industrial setting, the production of this compound can be optimized using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 4,5-Dihydroxyphthalic acid diethyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products:
Oxidation: Quinones.
Reduction: Diols.
Substitution: Ethers or esters depending on the substituent.
Aplicaciones Científicas De Investigación
4,5-Dihydroxyphthalic acid diethyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Utilized as a plasticizer in the production of flexible polymers and as an intermediate in the synthesis of dyes and pigments
Mecanismo De Acción
The mechanism of action of 4,5-dihydroxyphthalic acid diethyl ester involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, modulating their activity. Additionally, the ester groups can undergo hydrolysis to release the active phthalic acid, which can further interact with cellular pathways .
Comparación Con Compuestos Similares
- 4,5-Dihydroxyphthalic acid
- Diethyl phthalate
- Dibutyl phthalate
Comparison: 4,5-Dihydroxyphthalic acid diethyl ester is unique due to the presence of both hydroxyl and ester groups, which confer distinct chemical reactivity and biological activity. Compared to diethyl phthalate and dibutyl phthalate, it has enhanced hydrogen bonding capabilities due to the hydroxyl groups, making it more versatile in biochemical applications .
Propiedades
Número CAS |
1006694-57-0 |
|---|---|
Fórmula molecular |
C12H14O6 |
Peso molecular |
254.24 g/mol |
Nombre IUPAC |
diethyl 4,5-dihydroxybenzene-1,2-dicarboxylate |
InChI |
InChI=1S/C12H14O6/c1-3-17-11(15)7-5-9(13)10(14)6-8(7)12(16)18-4-2/h5-6,13-14H,3-4H2,1-2H3 |
Clave InChI |
XLBUHNILNHQMPD-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC(=C(C=C1C(=O)OCC)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


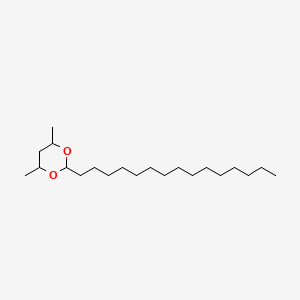
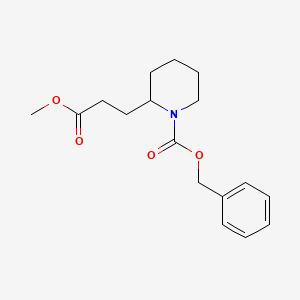
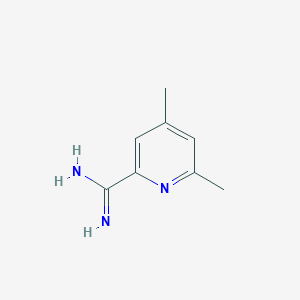

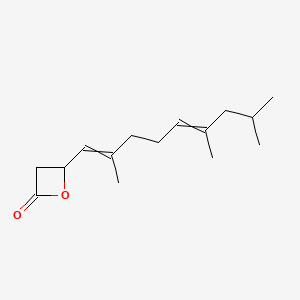
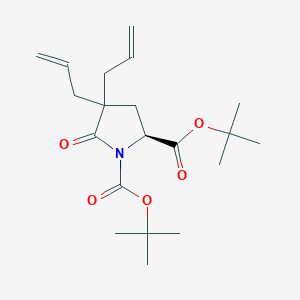

![Ethyl 2-amino-4-({[tert-butyl(dimethyl)silyl]oxy}methyl)-1,3-thiazole-5-carboxylate](/img/structure/B13963786.png)


![3-(2-(Methylthio)phenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B13963796.png)
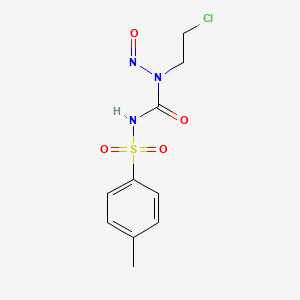
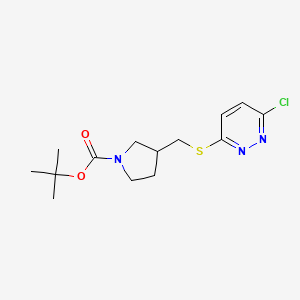
![4-(2-Amino-4-tert-butoxy-pyrido[3,2-d]pyrimidin-6-yl)-n-isopropyl-benzamide](/img/structure/B13963811.png)
